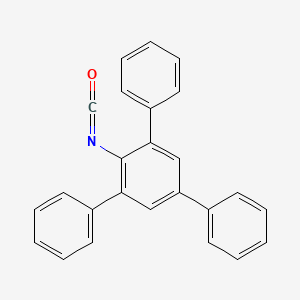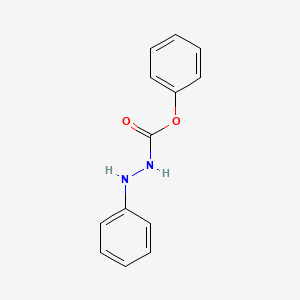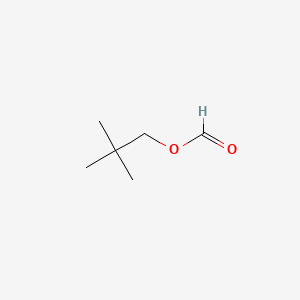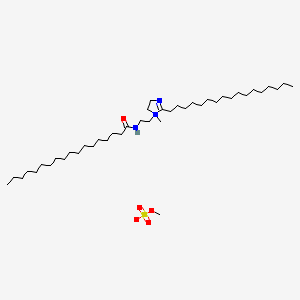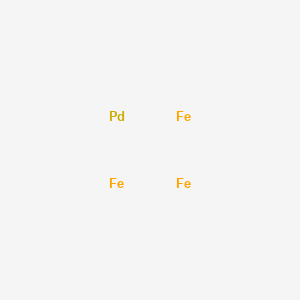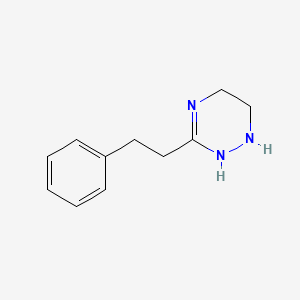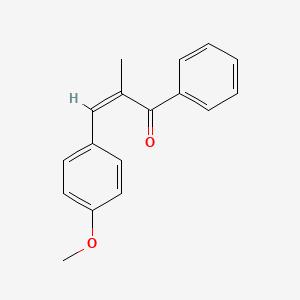
(Z)-3-(4-methoxyphenyl)-2-methyl-1-phenylprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(4-methoxyphenyl)-2-methyl-1-phenylprop-2-en-1-one is an organic compound known for its unique structural properties. It belongs to the class of chalcones, which are aromatic ketones with two phenyl rings. This compound is characterized by the presence of a methoxy group on one of the phenyl rings and a double bond in the (Z)-configuration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(4-methoxyphenyl)-2-methyl-1-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methoxybenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature, followed by acidification to obtain the desired product .
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as solid acids or bases can also enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
(Z)-3-(4-methoxyphenyl)-2-methyl-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated ketones. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Epoxides, carboxylic acids.
Reduction: Saturated ketones.
Substitution: Various substituted chalcones.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-3-(4-methoxyphenyl)-2-methyl-1-phenylprop-2-en-1-one is used as a starting material for the synthesis of various heterocyclic compounds. It serves as a precursor for the synthesis of flavonoids and other bioactive molecules .
Biology
In biological research, this compound is studied for its potential anti-inflammatory and antioxidant properties. It has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways .
Medicine
In medicinal chemistry, this compound is investigated for its potential anticancer properties. It has been found to induce apoptosis in cancer cells by targeting specific molecular pathways .
Industry
In the industrial sector, this compound is used in the synthesis of dyes and pigments due to its chromophoric properties. It is also employed in the production of polymers and resins .
Mecanismo De Acción
The mechanism of action of (Z)-3-(4-methoxyphenyl)-2-methyl-1-phenylprop-2-en-1-one involves its interaction with various molecular targets. It can inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Additionally, it can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function .
Comparación Con Compuestos Similares
Similar Compounds
- (Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile
- (Z)-1-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene
Uniqueness
(Z)-3-(4-methoxyphenyl)-2-methyl-1-phenylprop-2-en-1-one is unique due to its specific structural configuration and the presence of a methoxy group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher potency in certain biological assays and offers a versatile platform for further chemical modifications .
Propiedades
Número CAS |
20365-30-4 |
|---|---|
Fórmula molecular |
C17H16O2 |
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
(Z)-3-(4-methoxyphenyl)-2-methyl-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C17H16O2/c1-13(17(18)15-6-4-3-5-7-15)12-14-8-10-16(19-2)11-9-14/h3-12H,1-2H3/b13-12- |
Clave InChI |
MPZDBORHJLYBCP-SEYXRHQNSA-N |
SMILES isomérico |
C/C(=C/C1=CC=C(C=C1)OC)/C(=O)C2=CC=CC=C2 |
SMILES canónico |
CC(=CC1=CC=C(C=C1)OC)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



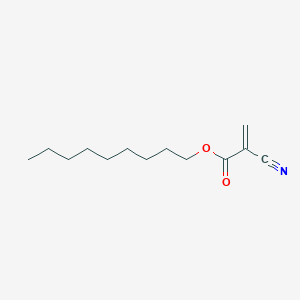
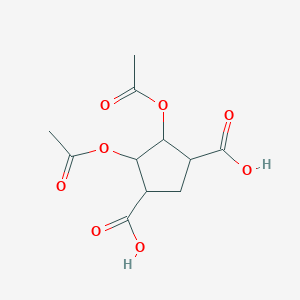
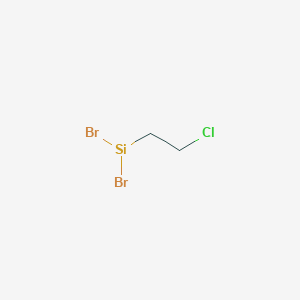
![3-oxapentacyclo[9.5.0.02,4.06,10.014,16]hexadeca-2(4),7-diene](/img/structure/B14709560.png)
